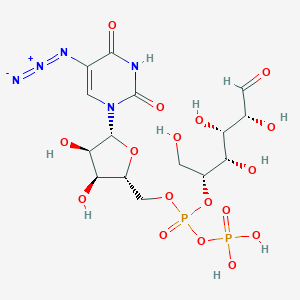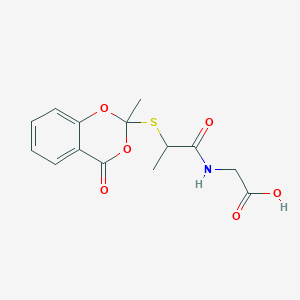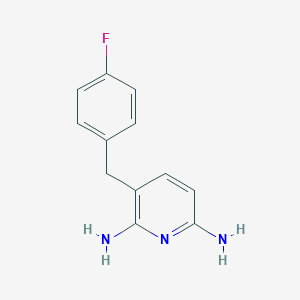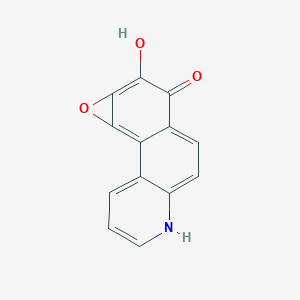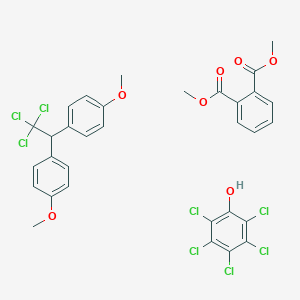![molecular formula C9H8N2O4S2 B058446 3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114282-93-8](/img/structure/B58446.png)
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the benzothiadiazine family. It is commonly referred to as CMTD or CMTDIO. This compound has been widely researched for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
科学的研究の応用
CMTD has been extensively researched for its potential applications in various scientific fields. In pharmacology, CMTD has been shown to exhibit antihypertensive, diuretic, and natriuretic effects. It has also been investigated for its potential use in the treatment of heart failure and renal diseases.
In biochemistry, CMTD has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. CMTD has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
In physiology, CMTD has been shown to increase the excretion of sodium and water in the kidneys. It has also been investigated for its potential use as a tool to study the regulation of blood pressure and electrolyte balance in the body.
作用機序
The mechanism of action of CMTD is complex and not fully understood. It is believed that CMTD works by inhibiting the activity of carbonic anhydrase, which leads to a decrease in the reabsorption of sodium and water in the kidneys. This, in turn, leads to an increase in the excretion of sodium and water, resulting in a decrease in blood volume and blood pressure.
生化学的および生理学的効果
CMTD has been shown to have several biochemical and physiological effects. In pharmacology, CMTD has been shown to reduce blood pressure, increase urine output, and decrease the concentration of sodium and chloride ions in the blood. In biochemistry, CMTD has been shown to inhibit the activity of carbonic anhydrase, resulting in a decrease in the production of bicarbonate ions in the body. In physiology, CMTD has been shown to increase the excretion of sodium and water in the kidneys, resulting in a decrease in blood volume and blood pressure.
実験室実験の利点と制限
CMTD has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the regulation of blood pressure and electrolyte balance in the body. However, one limitation is that the synthesis of CMTD is a complex process that requires specialized knowledge and equipment. This can make it difficult for researchers who do not have access to these resources to study the compound.
将来の方向性
There are several future directions for the research of CMTD. One direction is to investigate its potential use as a tool to study the regulation of blood pressure and electrolyte balance in the body. Another direction is to investigate its potential use in the treatment of heart failure and renal diseases. Additionally, the development of new synthesis methods for CMTD could make it more accessible to researchers who do not have access to specialized knowledge and equipment.
合成法
The synthesis of CMTD involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 3-(carboxymethylthio)-2-mercaptobenzothiazole. This compound is then oxidized to form CMTD. The synthesis of CMTD is a complex process that requires specialized knowledge and equipment.
特性
CAS番号 |
114282-93-8 |
|---|---|
製品名 |
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide |
分子式 |
C9H8N2O4S2 |
分子量 |
272.3 g/mol |
IUPAC名 |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H8N2O4S2/c12-8(13)5-16-9-10-6-3-1-2-4-7(6)17(14,15)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
InChIキー |
YYNZHMVYHPUDHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



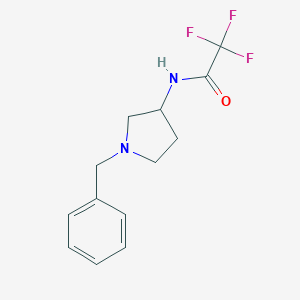
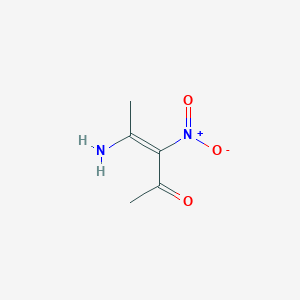
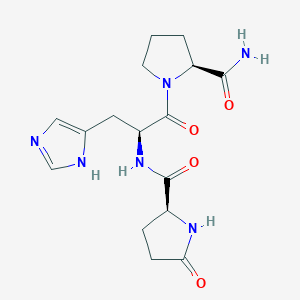
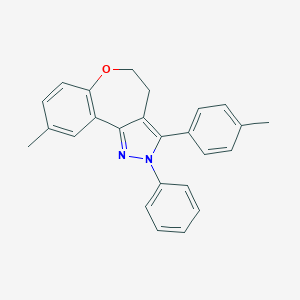
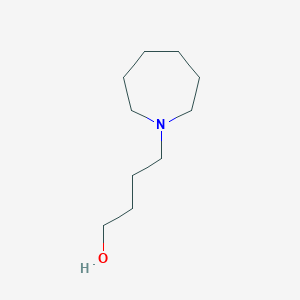
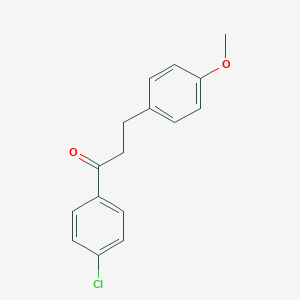
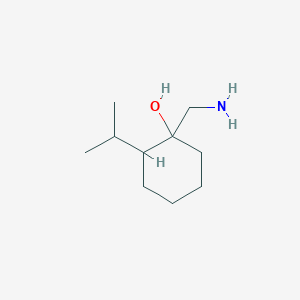
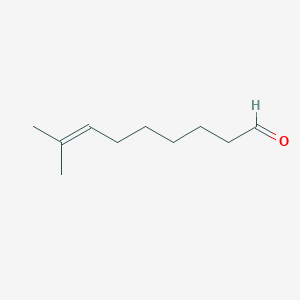
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
